(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of 2-8°C .Scientific Research Applications
- FPMINT as an Inhibitor : FPMINT selectively inhibits ENT2 over ENT1. It has potential therapeutic implications in cancer treatment and other diseases where nucleoside transporters are involved .
- Derivatives Synthesis : Researchers have explored novel derivatives for anticancer purposes. For instance, pyrazolopyrimidin-4-one derivatives, similar to FPMINT, exhibit potent antitumor activity against tumor cell lines.
- Benzimidazole Derivatives : FPMINT analogs have been investigated for antifungal activity. Benzimidazole derivatives, structurally related to FPMINT, show promise as potential antifungal agents .
- Benzimidazole Derivatives : Some synthesized benzimidazole derivatives, including FPMINT, exhibit effective urease inhibition. Urease inhibitors are relevant in treating conditions associated with urease activity .
- Cinnoline Derivatives : FPMINT analogs, specifically 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, have been explored as potential antifungal agents. These compounds were synthesized via intramolecular cyclization and may have applications in fungal infections .
- Piperazinyl Derivatives : Certain piperazinyl derivatives, including FPMINT, exhibit promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). These compounds could be valuable in combating antibiotic-resistant bacteria .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Anticancer Applications
Antifungal Properties
Urease Inhibition
Antifungal Agents
Growth Inhibition of Ciprofloxacin-Resistant P. aeruginosa
Safety and Hazards
The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
Future Directions
The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGNCKTGUTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.